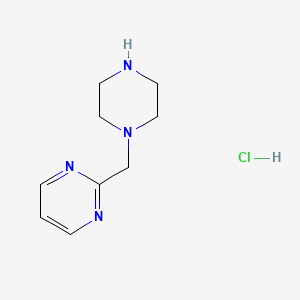![molecular formula C12H9NO3 B11886225 Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- CAS No. 73693-48-8](/img/structure/B11886225.png)
Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide is a chemical compound that features an indene-1,3-dione core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide typically involves the reaction of ninhydrin with acetamide under specific conditions. Ninhydrin, a well-known reagent in organic chemistry, reacts with acetamide to form the desired compound through a condensation reaction. The reaction is usually carried out in an ethanol medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indene-1,3-dione core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide involves its interaction with specific molecular targets. The indene-1,3-dione core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: This compound shares the indene-1,3-dione core but has a benzoic acid group instead of an acetamide group.
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-: Another compound with a similar core structure but different functional groups.
Uniqueness
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide is unique due to its specific combination of the indene-1,3-dione core with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields .
Propriétés
Numéro CAS |
73693-48-8 |
|---|---|
Formule moléculaire |
C12H9NO3 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
N-[(1-hydroxy-3-oxoinden-2-yl)methylidene]acetamide |
InChI |
InChI=1S/C12H9NO3/c1-7(14)13-6-10-11(15)8-4-2-3-5-9(8)12(10)16/h2-6,15H,1H3 |
Clé InChI |
PDZRFMXAUCBLAN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=CC1=C(C2=CC=CC=C2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)





![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)





